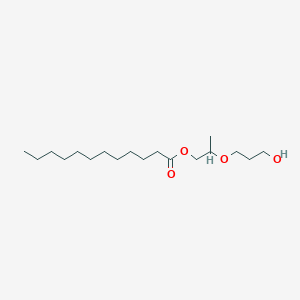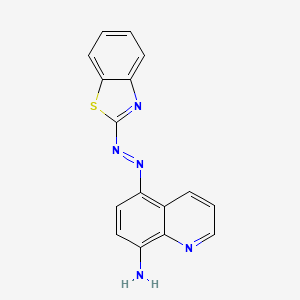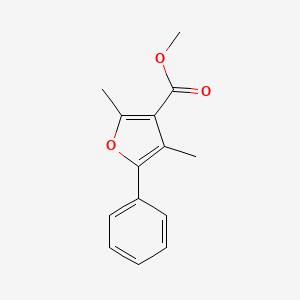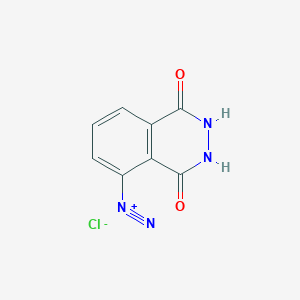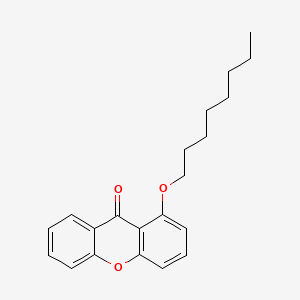
9H-Xanthen-9-one, 1-(octyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Xanthen-9-one, 1-(octyloxy)-: is a chemical compound with the molecular formula C21H24O3 It is a derivative of xanthone, a class of organic compounds known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthen-9-one, 1-(octyloxy)- typically involves the introduction of an octyloxy group to the xanthone core. One common method is the Ullmann ether coupling reaction, where an octyl halide reacts with a hydroxyxanthone in the presence of a copper catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or toluene .
Industrial Production Methods: Industrial production of 9H-Xanthen-9-one, 1-(octyloxy)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 9H-Xanthen-9-one, 1-(octyloxy)- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group in the xanthone core to an alcohol. Sodium borohydride (NaBH4) is a commonly used reducing agent for this purpose.
Substitution: The octyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaH in dimethyl sulfoxide (DMSO) or DMF.
Major Products:
Oxidation: Oxidized xanthone derivatives.
Reduction: Xanthone alcohols.
Substitution: Various substituted xanthone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 9H-Xanthen-9-one, 1-(octyloxy)- is used as a building block in organic synthesis.
Biology: In biological research, xanthone derivatives, including 9H-Xanthen-9-one, 1-(octyloxy)-, are studied for their potential as antioxidants, anti-inflammatory agents, and anticancer compounds. Their ability to interact with biological targets makes them valuable in drug discovery .
Medicine: The compound’s potential therapeutic properties are being explored in the treatment of various diseases, including cancer and neurodegenerative disorders. Its ability to modulate specific molecular pathways is of particular interest .
Industry: In the industrial sector, 9H-Xanthen-9-one, 1-(octyloxy)- is used in the development of dyes, pigments, and fluorescent materials.
Wirkmechanismus
The mechanism of action of 9H-Xanthen-9-one, 1-(octyloxy)- involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation. For example, it may activate the Nrf2 pathway, leading to the upregulation of antioxidant genes and protection against oxidative damage .
Vergleich Mit ähnlichen Verbindungen
1-Hydroxyxanthone: A xanthone derivative with a hydroxy group instead of an octyloxy group.
1-Methoxyxanthone: A xanthone derivative with a methoxy group.
1-Ethoxyxanthone: A xanthone derivative with an ethoxy group.
Uniqueness: 9H-Xanthen-9-one, 1-(octyloxy)- is unique due to the presence of the octyloxy group, which can influence its solubility, stability, and biological activity. This makes it a valuable compound for specific applications where these properties are desired .
Eigenschaften
CAS-Nummer |
127731-68-4 |
|---|---|
Molekularformel |
C21H24O3 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
1-octoxyxanthen-9-one |
InChI |
InChI=1S/C21H24O3/c1-2-3-4-5-6-9-15-23-18-13-10-14-19-20(18)21(22)16-11-7-8-12-17(16)24-19/h7-8,10-14H,2-6,9,15H2,1H3 |
InChI-Schlüssel |
LQMQTFHVJDJRJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC=CC2=C1C(=O)C3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



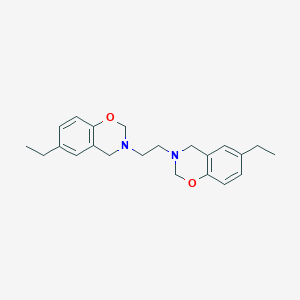
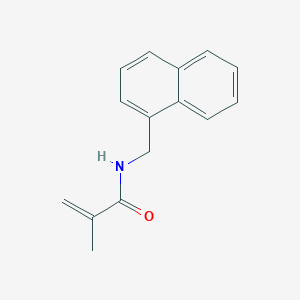
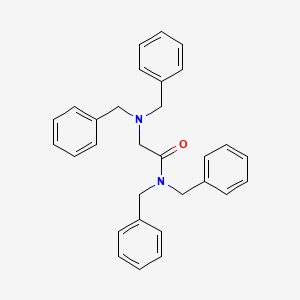
![1-Methyl-2,5-diphenyl-4-[(trimethylsilyl)oxy]-1H-1,3-azaphosphole](/img/structure/B14289370.png)

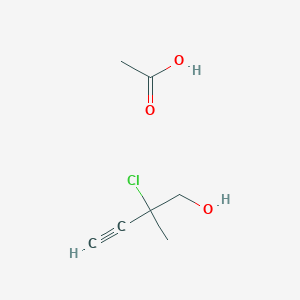
![{[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene](/img/structure/B14289378.png)
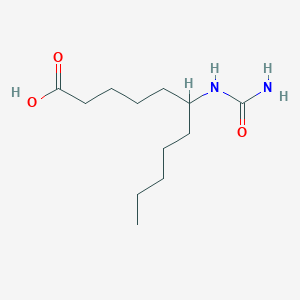
![N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octanamide](/img/structure/B14289391.png)
